molecular formula C6H3ClN2O7S B1581880 4-Chloro-3,5-dinitrobenzenesulfonic acid CAS No. 88-91-5

4-Chloro-3,5-dinitrobenzenesulfonic acid

Cat. No.: B1581880
CAS No.: 88-91-5
M. Wt: 282.62 g/mol
InChI Key: ALVPDCHBQRCKRQ-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitrobenzenesulfonic acid is an organic compound with the molecular formula C6H3ClN2O7S and a molecular weight of 282.62 g/mol . It is characterized by the presence of a chloro group, two nitro groups, and a sulfonic acid group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3,5-dinitrobenzenesulfonic acid is synthesized through a process involving the sulfonation and nitration of chlorobenzene . The reaction typically employs sulfuric acid and potassium nitrate as reagents. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often isolated as the potassium salt after the addition of potassium chloride .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols. The reaction conditions typically involve solvents such as dimethylformamide (DMF) and elevated temperatures.

    Reduction: Reducing agents like iron powder or hydrogen gas in the presence of a catalyst are used.

Major Products

Scientific Research Applications

4-Chloro-3,5-dinitrobenzenesulfonic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dinitrobenzenesulfonic acid involves its reactivity with various nucleophiles and reducing agents. The chloro group and nitro groups are key functional groups that participate in these reactions. The compound can act as an electrophile in substitution reactions, where the chloro group is replaced by a nucleophile. In reduction reactions, the nitro groups are reduced to amino groups, altering the compound’s chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3,5-dinitrobenzenesulfonic acid is unique due to the presence of both a chloro group and two nitro groups on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

4-chloro-3,5-dinitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVPDCHBQRCKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236750
Record name 4-Chloro-3,5-dinitrobenzenesulphonic acid
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Molecular Weight

282.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88-91-5
Record name 4-Chloro-3,5-dinitrobenzenesulfonic acid
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Record name 4-Chloro-3,5-dinitrobenzenesulfonic acid
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Record name 4-Chloro-3,5-dinitrobenzenesulfonic acid
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Record name 4-Chloro-3,5-dinitrobenzenesulphonic acid
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Record name 4-chloro-3,5-dinitrobenzenesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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